3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol
CAS No.: 93431-47-1
Cat. No.: VC5888201
Molecular Formula: C14H12N2O
Molecular Weight: 224.263
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93431-47-1 |
---|---|
Molecular Formula | C14H12N2O |
Molecular Weight | 224.263 |
IUPAC Name | 3-(1-methylbenzimidazol-2-yl)phenol |
Standard InChI | InChI=1S/C14H12N2O/c1-16-13-8-3-2-7-12(13)15-14(16)10-5-4-6-11(17)9-10/h2-9,17H,1H3 |
Standard InChI Key | ZOCKAMAEAGBODC-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)O |
Introduction
Structural and Chemical Identity
Nomenclature and Molecular Architecture
3-(1-Methyl-1H-1,3-benzodiazol-2-yl)phenol belongs to the benzimidazole family, featuring a fused bicyclic system comprising a benzene ring and an imidazole heterocycle. The methyl group at the 1-position of the benzimidazole nitrogen distinguishes it from simpler analogs, while the phenolic hydroxyl group at the 3-position of the pendant benzene ring introduces polar functionality . The IUPAC name explicitly defines its substitution pattern: the benzimidazole core (1-methyl-1H-1,3-benzodiazol-2-yl) is attached to the third carbon of the phenolic ring .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 93431-47-1 | |
Molecular Formula | C₁₄H₁₃N₂O | Calculated* |
Molecular Weight | 225.27 g/mol | Calculated* |
SMILES | CN1C2=C(C=CC=C2)N=C1C3=CC(=CC=C3)O | Derived |
InChIKey | Not reported | - |
*Calculated based on structural analysis; discrepancies may exist due to source data ambiguities .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol typically involves condensation reactions between o-phenylenediamine derivatives and appropriately substituted carbonyl compounds. A related synthesis for 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol (CAS 600180-33-4) employs high-temperature (140–145°C) reactions between aminopropanol and methyl-substituted benzimidazole precursors . While direct literature on the target compound’s synthesis remains scarce, analogous methods suggest:
-
Methylation: Introducing the methyl group via alkylation of the benzimidazole nitrogen using methyl iodide or dimethyl sulfate.
-
Coupling: Suzuki-Miyaura or Ullmann-type cross-coupling to attach the phenolic ring to the benzimidazole core .
Table 2: Representative Reaction Conditions for Analogous Compounds
Compound | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|
3-[(1-Methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol | 140–145 | 83.9 |
Physicochemical Properties
Solubility and Stability
The phenolic hydroxyl group enhances aqueous solubility compared to non-polar benzimidazoles, while the methyl group introduces steric hindrance that may affect crystallization. Experimental data remains limited, but analogs like 4-(1H-benzimidazol-2-yl)phenol (CAS 6504-13-8) exhibit moderate solubility in polar aprotic solvents such as DMSO and DMF . Stability under acidic or basic conditions remains uncharacterized, though the benzimidazole core is generally prone to protonation at the imine nitrogen .
Spectroscopic Characteristics
While specific spectral data for 3-(1-methyl-1H-1,3-benzodiazol-2-yl)phenol is unavailable, related compounds provide insights:
-
UV-Vis: Benzimidazole derivatives typically absorb in the 250–300 nm range due to π→π* transitions .
-
NMR: The phenolic proton is expected near δ 9–10 ppm (¹H NMR), with aromatic protons appearing as a multiplet between δ 6.5–8.5 ppm .
Applications in Research
Pharmaceutical Scaffold
The compound’s dual functionality—a hydrogen-bonding phenol and a planar benzimidazole—makes it a candidate for kinase inhibition or protein-binding studies. Its structural similarity to Hoechst 33258 (a DNA-intercalating agent) suggests potential as a fluorescent probe for nucleic acid detection .
Material Science
Benzimidazole-phenol hybrids have been explored as ligands in coordination polymers. The methyl group could modulate ligand flexibility and metal-binding affinity, though specific studies on this derivative are pending .
Comparative Analysis with Structural Analogs
Table 3: Benzimidazole-Phenol Derivatives Comparison
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
4-(1H-Benzimidazol-2-yl)phenol | 6504-13-8 | C₁₃H₁₀N₂O | Phenol at para position |
3-(1H-Benzimidazol-2-yl)phenol | 6616-44-0 | C₁₃H₁₀N₂O | Phenol at meta position |
Target Compound | 93431-47-1 | C₁₄H₁₃N₂O | N1-Methyl substitution |
The methyl group in the target compound likely enhances metabolic stability compared to non-methylated analogs, a critical factor in drug design .
Future Directions
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume